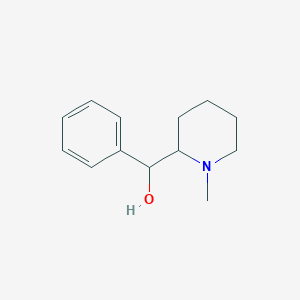

2-Piperidinemethanol,1-methyl-a-phenyl-

Description

Significance of Piperidine (B6355638) Derivatives in Contemporary Chemical Research

Piperidine derivatives are among the most crucial building blocks in the design and discovery of new drugs, playing a significant role in the pharmaceutical industry. nih.govnih.gov The piperidine scaffold is a key component in more than twenty classes of pharmaceuticals and a vast number of alkaloids. nih.govnih.gov This widespread presence is due to the piperidine ring's ability to confer favorable physicochemical properties to a molecule, such as basicity and the capacity to form hydrogen bonds, which can enhance binding interactions with biological targets.

The versatility of the piperidine structure allows it to serve as a core scaffold for developing drugs with a wide array of pharmacological activities. ijnrd.org Research has demonstrated that piperidine derivatives exhibit properties including analgesic, antiviral, antimicrobial, anticancer, and anti-inflammatory effects. ijnrd.org They are integral to medications targeting a range of conditions, from neurological disorders to metabolic diseases. nbinno.com

In the realm of synthetic chemistry, piperidine-containing compounds are vital intermediates for the synthesis of complex organic molecules. nih.govijnrd.org The development of efficient and cost-effective methods for synthesizing substituted piperidines is an ongoing objective in modern organic chemistry. nih.gov Chemists utilize various strategies, including hydrogenation, cyclization, and multicomponent reactions, to create extensive libraries of piperidine derivatives. nih.gov These derivatives are then used to explore structure-activity relationships (SARs), which helps in fine-tuning the efficacy, selectivity, and pharmacokinetic profiles of potential drug candidates. nbinno.com The ability to modify the piperidine ring at various positions provides a powerful tool for optimizing molecular properties for therapeutic applications as well as for uses in material science. nbinno.com

Table 1: Selected Pharmacological Actions of Piperidine Derivatives

| Pharmacological Action | Description |

|---|---|

| Analgesic | Used as painkillers, such as meperidine. ijnrd.org |

| Antiviral | Exhibit properties that are being researched for potential antiviral medications. ijnrd.org |

| Anticancer | Show potential in anti-cancer chemotherapy applications. ijnrd.org |

| Anti-inflammatory | Bioactive alkaloids containing the piperidine structure can possess anti-inflammatory properties. ijnrd.org |

| Anti-diabetic | Specific derivatives like voglibose (B1684032) are used for their anti-diabetic properties. ijnrd.org |

| Anti-Alzheimer | Compounds such as donepezil (B133215) are used in Alzheimer's therapy. ijnrd.org |

Overview of (1-Methylpiperidin-2-yl)phenylmethanol's Role in Synthetic Strategies

While related compounds, such as phenyl(piperidin-2-yl)methanol (B1595721) (which lacks the N-methyl group) and 1-methyl-2-piperidinemethanol (B130399) (which lacks the α-phenyl group), are documented and commercially available, the specific combination of all three structural features in (1-methylpiperidin-2-yl)phenylmethanol is not described in the accessed literature. Therefore, a detailed overview of its role in synthetic strategies cannot be provided at this time.

Structure

3D Structure

Properties

Molecular Formula |

C13H19NO |

|---|---|

Molecular Weight |

205.30 g/mol |

IUPAC Name |

(1-methylpiperidin-2-yl)-phenylmethanol |

InChI |

InChI=1S/C13H19NO/c1-14-10-6-5-9-12(14)13(15)11-7-3-2-4-8-11/h2-4,7-8,12-13,15H,5-6,9-10H2,1H3 |

InChI Key |

JGAYLCZXGQAXQC-UHFFFAOYSA-N |

Canonical SMILES |

CN1CCCCC1C(C2=CC=CC=C2)O |

Origin of Product |

United States |

Reaction Mechanisms and Chemical Transformations Involving 1 Methylpiperidin 2 Yl Phenylmethanol

Nucleophilic Reactivity of the Hydroxyl Group

The hydroxyl group in (1-Methylpiperidin-2-yl)phenylmethanol possesses nucleophilic character, typical of alcohols. This reactivity allows it to participate in a range of substitution reactions. A common transformation for alcohols is their conversion to alkyl halides through reaction with hydrogen halides. This reaction is acid-catalyzed, and the reactivity of the alcohol is dependent on its structure, with tertiary alcohols being the most reactive.

In the case of (1-Methylpiperidin-2-yl)phenylmethanol, which is a secondary alcohol, the reaction with a hydrogen halide (HX) would likely proceed through an S(_N)1 or S(_N)2 mechanism, depending on the reaction conditions. The first step in this process is the protonation of the hydroxyl group by the acid to form a good leaving group, water. Following this, either the halide ion attacks the carbon atom in a concerted step (S(_N)2), or a carbocation intermediate is formed which then reacts with the halide ion (S(_N)1). Given the presence of the adjacent phenyl group which can stabilize a carbocation through resonance, an S(_N)1 pathway is plausible.

The general scheme for this reaction is as follows:

Protonation of the hydroxyl group: The alcohol is protonated by the acid to form an oxonium ion.

Formation of a carbocation (S(_N)1 pathway): The oxonium ion loses a molecule of water to form a secondary carbocation. This carbocation is stabilized by the adjacent phenyl ring.

Nucleophilic attack by the halide: The halide ion attacks the carbocation to form the alkyl halide product.

Alternatively, under conditions that favor S(_N)2, the halide ion would directly displace the protonated hydroxyl group.

Electrophilic and Nucleophilic Substitutions at the Piperidine (B6355638) Ring and Nitrogen Atom

The piperidine ring system in (1-Methylpiperidin-2-yl)phenylmethanol is a versatile scaffold for chemical modifications. The nitrogen atom, being a tertiary amine, is a key center of reactivity.

Reactivity of the Nitrogen Atom: The nitrogen atom in the N-methylpiperidine moiety possesses a lone pair of electrons, making it both a Brønsted-Lowry base and a nucleophile. nbinno.com As a base, it readily reacts with acids to form quaternary ammonium (B1175870) salts. chemicalbook.com As a nucleophile, it can participate in alkylation and acylation reactions. nbinno.com For instance, it can react with alkyl halides to form quaternary ammonium salts or with acyl chlorides and anhydrides to form amides, although the latter is less common for tertiary amines. The N-methyl group enhances the basicity of the piperidine nitrogen compared to an unsubstituted piperidine. fiveable.me

Substitution at the Piperidine Ring: The piperidine ring itself is generally resistant to electrophilic substitution due to its saturated nature. However, functionalization at the carbon atoms of the ring can be achieved through various synthetic strategies, often involving the initial formation of an enamine or an iminium ion. While direct electrophilic substitution on the saturated ring is not a typical reaction pathway, modifications can be made through multi-step sequences. Nucleophilic substitution reactions on the piperidine ring are also not common unless a suitable leaving group is present on one of the carbon atoms.

Electrophilic Substitution on the Phenyl Ring: The phenyl group of (1-Methylpiperidin-2-yl)phenylmethanol is susceptible to electrophilic aromatic substitution (EAS). The hydroxyl and the substituted piperidine groups attached to the benzylic carbon can influence the regioselectivity of these reactions. The alkyl group (the piperidine methanol (B129727) moiety) is generally considered an ortho-, para-directing and activating group in EAS. Therefore, reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts alkylation or acylation would be expected to yield predominantly ortho- and para-substituted products.

Condensation Reactions Leading to Formation of Cyclic Adducts (e.g., Oxazolidines)

(1-Methylpiperidin-2-yl)phenylmethanol, being a β-amino alcohol, is capable of undergoing condensation reactions with aldehydes and ketones to form cyclic adducts, most notably oxazolidines. This type of reaction is well-documented for the closely related compound, 2-hydroxymethylpiperidine (2-HMP). nih.govajgreenchem.comnih.gov The reaction proceeds through the formation of a transient hemiaminal, followed by cyclization.

The proposed mechanism for the formation of oxazolidines from the condensation of a β-amino alcohol with an aldehyde involves the following steps:

Nucleophilic attack: The nitrogen atom of the piperidine ring attacks the carbonyl carbon of the aldehyde to form a hemiaminal intermediate.

Iminium ion formation: The hemiaminal can then lose a molecule of water to form a fleeting iminium ion.

Intramolecular cyclization: The hydroxyl group of the amino alcohol then acts as an intramolecular nucleophile, attacking the iminium ion to form the five-membered oxazolidine (B1195125) ring. ajgreenchem.com

Studies on the condensation of 2-HMP with various aldehydes have shown that the reaction can proceed under mild conditions, often at room temperature in solvents like dichloromethane (B109758) (DCM) or toluene (B28343) with a dehydrating agent such as anhydrous magnesium sulfate (B86663). nih.gov

| Aldehyde | Solvent | Dehydrating Agent | Temperature | Yield (%) |

|---|---|---|---|---|

| Formaldehyde | DCM | Anhydrous MgSO₄ | Room Temperature | High |

| Acetaldehyde | DCM | Anhydrous MgSO₄ | Room Temperature | High |

| Propanal | DCM | Anhydrous MgSO₄ | Room Temperature | High |

| Acrolein | Toluene | - | Higher Temperatures | Variable |

Based on these findings with 2-HMP, it can be inferred that (1-Methylpiperidin-2-yl)phenylmethanol would react similarly with aldehydes to form the corresponding oxazolidine derivatives. The presence of the phenyl group on the carbinol carbon might influence the reaction rate and the stereochemical outcome of the cyclization.

Kinetics of Transformations of (1-Methylpiperidin-2-yl)phenylmethanol Analogues

In one such study, the formation of a substituted piperidine was found to be a second-order reaction, and the rate was observed to increase with increasing temperature. ajgreenchem.com The solvent also played a crucial role, with ethanol (B145695) leading to a faster reaction rate compared to methanol. ajgreenchem.com

| Temperature (°C) | Rate Constant in Methanol (k₁) | Rate Constant in Ethanol (k₁) |

|---|---|---|

| 20 | Data not provided | Data not provided |

| 25 | Lower rate | Higher rate |

| 30 | Data not provided | Data not provided |

| 35 | Data not provided | Data not provided |

| 40 | Higher rate than at 25°C | Higher rate than at 25°C |

Furthermore, kinetic studies of nucleophilic substitution reactions of various amines, including piperidine, with aromatic compounds have been performed. These studies help in understanding the nucleophilicity of the piperidine nitrogen and the mechanism of substitution. The thermodynamic parameters derived from these kinetic studies, such as activation energy (Ea), enthalpy of activation (ΔH‡), and entropy of activation (ΔS‡), provide valuable information about the transition state of the reaction.

While these kinetic data are for analogous systems, they suggest that transformations involving the piperidine moiety of (1-Methylpiperidin-2-yl)phenylmethanol would also be sensitive to factors like solvent polarity, temperature, and the nature of the reactants.

Theoretical and Computational Data for (1-Methylpiperidin-2-yl)phenylmethanol Not Found

Following a comprehensive search of publicly available scientific literature and chemical databases, specific theoretical and computational studies on the chemical compound 2-Piperidinemethanol (B146044), 1-methyl-a-phenyl-, also known as (1-Methylpiperidin-2-yl)phenylmethanol, could not be located. Consequently, the detailed, data-driven article requested cannot be generated.

The user's instructions mandated a strict focus on the specified compound and a detailed outline, including subsections on quantum chemical calculations, molecular modeling, and thermochemical studies. This requires access to published research that has performed these specific analyses on (1-Methylpiperidin-2-yl)phenylmethanol.

Searches for this information yielded general descriptions of the methodologies (e.g., DFT, conformational analysis) or studies on structurally related but distinct molecules. Adhering to the explicit instruction to focus solely on (1-Methylpiperidin-2-yl)phenylmethanol and not introduce information from other compounds prevents the use of these generalized or analogous results. Without specific data from computational investigations into this exact molecule, it is impossible to provide the scientifically accurate and detailed content required for the requested article structure.

Theoretical and Computational Investigations of 1 Methylpiperidin 2 Yl Phenylmethanol

Quantitative Structure-Activity Relationship (QSAR) Studies on Related Amine Functionalized Systems

Quantitative Structure-Activity Relationship (QSAR) studies are pivotal in medicinal chemistry for establishing a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For amine-functionalized systems like (1-Methylpiperidin-2-yl)phenylmethanol, QSAR models can predict the biological activities of new derivatives and offer insights into the structural features crucial for their activity. openbioinformaticsjournal.com

QSAR models are developed using a variety of molecular descriptors that quantify different aspects of a molecule's structure. These descriptors can be broadly categorized into electronic, steric, hydrophobic, and topological parameters. tandfonline.com For piperidine (B6355638) derivatives, descriptors such as molecular weight, number of rotatable bonds, and LogP (a measure of hydrophobicity) are commonly employed. openbioinformaticsjournal.com Advanced 3D-QSAR approaches also consider the three-dimensional properties of molecules, such as steric and electrostatic fields. openbioinformaticsjournal.com

The development of a robust QSAR model involves several steps, including the selection of a dataset of compounds with known activities, calculation of molecular descriptors, and the application of statistical methods like Multiple Linear Regression (MLR) to build the model. The predictive power of the resulting model is then rigorously validated. researchgate.net

A number of QSAR studies have been successfully applied to various classes of piperidine derivatives. For instance, QSAR models have been developed for piperidine derivatives acting as CCR5 antagonists, which are important in HIV therapy. tandfonline.com In these studies, a combination of topological, structural, physicochemical, spatial, and electronic descriptors were used to build the models. tandfonline.com Another study focused on developing a fragment-based QSAR model for piperidine derivatives as potential inhibitors of the p53-HDM2 interaction, a key target in cancer therapy. researchgate.net

The insights gained from such QSAR studies are instrumental in the rational design of new, more potent, and selective amine-functionalized compounds for various therapeutic applications. While a specific QSAR study solely focused on (1-Methylpiperidin-2-yl)phenylmethanol is not extensively documented in the literature, the principles and methodologies from studies on related piperidine-based ligands are directly applicable.

Table 1: Examples of Descriptors Used in QSAR Studies of Piperidine Derivatives

| Descriptor Type | Examples | Relevance |

| Electronic | Dipole moment, Partial charges, HOMO/LUMO energies | Influence electrostatic interactions and reactivity. |

| Steric | Molecular volume, Surface area, Molar refractivity | Describe the size and shape of the molecule, affecting receptor binding. |

| Hydrophobic | LogP, Hydrophobic surface area | Crucial for membrane permeability and interaction with hydrophobic pockets of receptors. |

| Topological | Connectivity indices, Shape indices | Quantify molecular branching and shape. |

Advanced Spectroscopic and Structural Characterization of 1 Methylpiperidin 2 Yl Phenylmethanol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural determination of organic molecules. For (1-Methylpiperidin-2-yl)phenylmethanol, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques would provide a complete picture of its molecular framework.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum of (1-Methylpiperidin-2-yl)phenylmethanol is expected to exhibit distinct signals corresponding to each unique proton environment in the molecule. The aromatic protons of the phenyl group would typically appear as a multiplet in the downfield region (δ 7.2-7.4 ppm). The proton attached to the carbinol carbon (CH-OH) would likely resonate as a doublet of doublets, due to coupling with the adjacent proton on the piperidine (B6355638) ring. The N-methyl group protons would give rise to a singlet, typically in the range of δ 2.2-2.5 ppm. The protons of the piperidine ring would present a complex set of overlapping multiplets in the upfield region (δ 1.2-3.0 ppm) due to their diastereotopic nature and complex spin-spin coupling patterns. The hydroxyl proton (-OH) would appear as a broad singlet, the chemical shift of which is dependent on concentration and solvent.

Table 1: Expected ¹H NMR Chemical Shifts for (1-Methylpiperidin-2-yl)phenylmethanol

| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Phenyl H | 7.2-7.4 | Multiplet |

| CH-OH | ~4.5-5.0 | Doublet of Doublets |

| N-CH₃ | 2.2-2.5 | Singlet |

| Piperidine H | 1.2-3.0 | Multiplets |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For (1-Methylpiperidin-2-yl)phenylmethanol, distinct signals are expected for each carbon atom. The phenyl group would show several signals in the aromatic region (δ 125-145 ppm), with the ipso-carbon (the carbon attached to the carbinol group) appearing at the downfield end of this range. The carbinol carbon (CH-OH) would resonate in the region of δ 70-80 ppm. The N-methyl carbon would be observed at approximately δ 40-45 ppm. The carbons of the piperidine ring would appear in the upfield region, typically between δ 20-60 ppm.

Table 2: Expected ¹³C NMR Chemical Shifts for (1-Methylpiperidin-2-yl)phenylmethanol

| Carbon | Expected Chemical Shift (δ, ppm) |

|---|---|

| Phenyl C (ipso) | ~140-145 |

| Phenyl C | ~125-130 |

| CH-OH | ~70-80 |

| N-CH₃ | ~40-45 |

Advanced Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)

Two-dimensional NMR experiments are crucial for unambiguously assigning the proton and carbon signals and for confirming the connectivity of the molecule.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal the coupling relationships between protons. For instance, it would show correlations between the carbinol proton and the adjacent piperidine proton, as well as the intricate coupling network within the piperidine ring.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate directly bonded proton and carbon atoms. An HMQC or HSQC spectrum would allow for the direct assignment of the ¹³C signals based on the previously assigned ¹H signals.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy provides information about the functional groups present in a molecule.

Infrared (IR) Spectroscopy: The IR spectrum of (1-Methylpiperidin-2-yl)phenylmethanol is expected to show a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the alcohol group. The C-H stretching vibrations of the aromatic and aliphatic parts of the molecule would appear around 3000-3100 cm⁻¹ and 2800-3000 cm⁻¹, respectively. Aromatic C=C stretching vibrations would be observed in the 1450-1600 cm⁻¹ region. The C-O stretching vibration of the alcohol would likely appear as a strong band in the 1000-1200 cm⁻¹ range.

Raman Spectroscopy: Raman spectroscopy would provide complementary information. The aromatic ring breathing modes would give rise to strong signals. The symmetric C-H stretching vibrations would also be prominent.

Table 3: Expected IR Absorption Bands for (1-Methylpiperidin-2-yl)phenylmethanol

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| O-H Stretch | 3200-3600 | Broad, Strong |

| Aromatic C-H Stretch | 3000-3100 | Medium |

| Aliphatic C-H Stretch | 2800-3000 | Medium-Strong |

| Aromatic C=C Stretch | 1450-1600 | Medium-Strong |

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry is used to determine the molecular weight and to gain structural information through the analysis of fragmentation patterns. The electron ionization (EI) mass spectrum of (1-Methylpiperidin-2-yl)phenylmethanol would be expected to show a molecular ion peak ([M]⁺). A common fragmentation pathway for piperidine alkaloids involves the cleavage of the bonds adjacent to the nitrogen atom. nih.govresearchgate.net A significant fragment would likely arise from the alpha-cleavage, leading to the loss of the phenylmethanol group or cleavage within the piperidine ring. The loss of a water molecule from the molecular ion is also a probable fragmentation pathway for alcohols. nih.gov The fragmentation pattern of piperidine alkaloids has been shown to be influenced by the stereochemistry of the molecule. nih.gov

X-ray Crystallography for Absolute Configuration and Solid-State Structure Determination

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline solid, including the absolute configuration of chiral centers. A single-crystal X-ray diffraction study of (1-Methylpiperidin-2-yl)phenylmethanol would provide precise bond lengths, bond angles, and torsional angles. This technique would unequivocally establish the relative and absolute stereochemistry of the two chiral centers (the carbinol carbon and the C2 of the piperidine ring). The analysis would also reveal the conformation of the piperidine ring (e.g., chair, boat) and the orientation of the substituents in the solid state. Furthermore, intermolecular interactions, such as hydrogen bonding involving the hydroxyl group, which dictate the crystal packing, would be elucidated. While a crystal structure for the title compound is not publicly available, a study on the related compound, 1-[(3-methylpiperidin-1-yl)(phenyl)methyl]-2-naphthol, provides an example of the detailed structural information that can be obtained.

Applications in the Synthesis of Complex Organic Molecules and Derivative Development

Utilization as a Reagent for the Synthesis of Nitrogen-Containing Heterocycles

While direct, specific examples of 2-Piperidinemethanol (B146044), 1-methyl-α-phenyl- being used as a reagent for the synthesis of other nitrogen-containing heterocycles are not extensively documented in readily available scientific literature, its structural motifs are present in a variety of more complex heterocyclic systems. The inherent chirality and functional groups of this compound suggest its potential as a precursor or a chiral auxiliary in the asymmetric synthesis of such heterocycles.

The piperidine (B6355638) moiety is a fundamental structural unit in a vast number of alkaloids and pharmacologically active compounds. Synthetic strategies often involve the construction or modification of this ring system. Chiral amino alcohols, such as the subject of this article, can serve as starting materials for the stereoselective synthesis of more complex piperidine derivatives and other related nitrogenous heterocycles. For instance, the hydroxyl group can be transformed into a leaving group to facilitate intramolecular cyclization reactions, leading to the formation of bicyclic or polycyclic systems containing the piperidine core.

Furthermore, the nitrogen atom of the piperidine ring can participate in various bond-forming reactions, including N-alkylation, N-arylation, and acylation, to introduce further complexity and diversity into the target heterocycles. The stereocenter at the α-carbon of the methanol (B129727) group can influence the stereochemical outcome of these reactions, making it a potentially valuable tool in diastereoselective synthesis.

Role as a Building Block in the Construction of Advanced Organic Scaffolds

The concept of "building blocks" is central to modern organic synthesis, where complex molecules are assembled from smaller, well-defined molecular fragments. 2-Piperidinemethanol, 1-methyl-α-phenyl- embodies the characteristics of a useful chiral building block. Its bifunctional nature, possessing both a secondary alcohol and a tertiary amine within a stereochemically defined framework, allows for sequential or orthogonal chemical transformations.

This compound can be envisioned as a key component in the synthesis of advanced organic scaffolds, which are core structures that can be further elaborated to generate libraries of diverse compounds for applications in drug discovery and materials science. For example, the hydroxyl group can be used as a handle for attachment to a solid support for combinatorial synthesis or for linking to other molecular fragments through ester or ether linkages.

Below is a table summarizing the key structural features of 2-Piperidinemethanol, 1-methyl-α-phenyl- that make it a valuable building block:

| Feature | Description | Potential Synthetic Utility |

| Chiral Center | The α-carbon bearing the hydroxyl and phenyl groups is a stereocenter. | Enables the synthesis of enantiomerically pure target molecules. Can act as a chiral auxiliary to control the stereochemistry of subsequent reactions. |

| Hydroxyl Group | A reactive secondary alcohol. | Can be oxidized to a ketone, converted into a leaving group, or used for the formation of esters and ethers. |

| Tertiary Amine | The nitrogen atom within the piperidine ring is a tertiary amine. | Can act as a base or a nucleophile. Can be quaternized to introduce a positive charge. |

| Piperidine Ring | A six-membered saturated heterocycle. | Provides a rigid conformational scaffold. Can be functionalized at various positions. |

| Phenyl Group | An aromatic substituent. | Can be modified through electrophilic aromatic substitution. Influences the electronic and steric properties of the molecule. |

Derivatization Strategies for the Development of Novel Chemical Entities

The development of novel chemical entities often relies on the derivatization of existing molecular scaffolds. 2-Piperidinemethanol, 1-methyl-α-phenyl- offers several avenues for chemical modification to generate a diverse range of new compounds.

Modification of the Hydroxyl Group:

Esterification: Reaction with carboxylic acids, acid chlorides, or anhydrides can produce a variety of esters with different steric and electronic properties.

Etherification: Deprotonation of the alcohol followed by reaction with alkyl or aryl halides can yield a series of ethers.

Oxidation: Oxidation of the secondary alcohol to a ketone would provide access to a different class of compounds, where the carbonyl group can be further functionalized.

Modification of the Piperidine Ring:

N-Demethylation/N-Alkylation: While the compound is N-methylated, it is conceivable that under certain conditions, demethylation could occur, allowing for the introduction of different alkyl or functionalized groups on the nitrogen atom.

Ring Functionalization: Although less straightforward, derivatization of the carbon atoms of the piperidine ring through C-H activation or other advanced synthetic methods could lead to novel substituted piperidines.

Modification of the Phenyl Group:

Electrophilic Aromatic Substitution: The phenyl ring can be functionalized with various substituents (e.g., nitro, halo, alkyl groups) through standard electrophilic aromatic substitution reactions, thereby modulating the electronic properties of the molecule.

These derivatization strategies can be employed in a combinatorial fashion to rapidly generate a library of new compounds based on the 2-Piperidinemethanol, 1-methyl-α-phenyl- scaffold. The resulting molecules could then be screened for a wide range of biological activities or evaluated for their potential in materials science applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.